CCT373566

Description

Properties

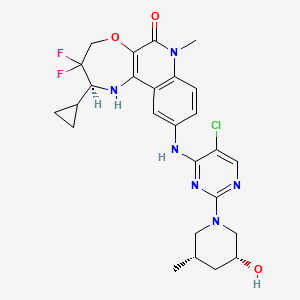

Molecular Formula |

C26H29ClF2N6O3 |

|---|---|

Molecular Weight |

547.0 g/mol |

IUPAC Name |

(2S)-10-[[5-chloro-2-[(3R,5S)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one |

InChI |

InChI=1S/C26H29ClF2N6O3/c1-13-7-16(36)11-35(10-13)25-30-9-18(27)23(33-25)31-15-5-6-19-17(8-15)20-21(24(37)34(19)2)38-12-26(28,29)22(32-20)14-3-4-14/h5-6,8-9,13-14,16,22,32,36H,3-4,7,10-12H2,1-2H3,(H,30,31,33)/t13-,16+,22-/m0/s1 |

InChI Key |

GSGDUDAFETZSPM-IATAILRESA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4N[C@H](C(CO5)(F)F)C6CC6)C)Cl)O |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4NC(C(CO5)(F)F)C6CC6)C)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

CCT373566: A Technical Guide to its Mechanism of Action as a BCL6 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, experimental protocols for its evaluation, and the signaling pathways it modulates. The information is intended to guide researchers and drug development professionals in the study and potential application of this compound.

Core Mechanism of Action

This compound functions as a molecular glue, inducing the proteasomal degradation of its target protein, BCL6.[1][2] BCL6 is a key transcriptional repressor and an established oncogenic driver in lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] By targeting BCL6 for degradation, this compound effectively removes the protein from the cell, leading to the de-repression of BCL6 target genes. This results in potent antiproliferative effects in BCL6-dependent cancer cell lines.[3]

The proposed mechanism suggests that this compound binds to the BTB domain of BCL6. This binding event is thought to induce a conformational change that exposes a binding site for an E3 ubiquitin ligase. While not definitively proven for this compound, related compounds are believed to recruit the SIAH1 E3 ligase, which then polyubiquitinates BCL6, marking it for degradation by the proteasome.[2]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of this compound-induced BCL6 degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-degrading stereoisomer, CCT373567.

Table 1: In Vitro Activity of this compound and CCT373567 [3]

| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 DC50 (nM) [% degradation] | HT DC50 (nM) [% degradation] |

| This compound | 2.2 | 0.7 [92%] | 1.0 [85%] |

| CCT373567 | 2.9 | >2000 | >2000 |

Table 2: Antiproliferative Activity (GI50, nM) in DLBCL Cell Lines (14-day assay) [3]

| Compound | HT | Karpas 422 | SU-DHL-4 | OCI-Ly1 | OCI-Ly3 (BCL6 low) |

| This compound | 8.0 | 1.4 | 2.1 | 12.5 | 1900 |

| CCT373567 | 362 | 38 | 83 | 820 | 2145 |

Table 3: In Vivo Pharmacokinetics of this compound in Female Balb/C Mice [3]

| Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) |

| i.v. | 1 | N/A | 5.7 | 0.47 |

| p.o. | 5 | 44 | N/A | N/A |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on published literature and standard laboratory procedures.

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of a compound to inhibit the protein-protein interaction between the BCL6 BTB domain and a fluorescently labeled co-repressor peptide.

Materials:

-

Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.[4]

-

Assay Buffer B: Assay Buffer A supplemented with 1 mM Glutathione or 0.5 mM DTT (prepare fresh).[4]

-

Assay Buffer C: Assay Buffer B supplemented with 0.03% BSA (prepare fresh).[4]

-

Biotinylated BCL6 protein (e.g., BCL6-Avitag).

-

Cy5-labeled co-repressor peptide (e.g., BCoR-Cy5).[4]

-

Europium-labeled Streptavidin (Eu-SA).[4]

-

384-well low-volume plates.

-

TR-FRET plate reader.

Protocol:

-

Prepare serial dilutions of this compound in DMSO, followed by an intermediate dilution in Assay Buffer C.

-

Add 1.5 µL of the compound dilutions to the 384-well plate.

-

Add 3.5 µL of biotinylated BCL6 protein (final concentration ~2 nM) to each well.[4]

-

Mix briefly, centrifuge, and incubate for 30 minutes at room temperature.[4]

-

Prepare a 1:1 mixture of Cy5-labeled co-repressor peptide (final concentration ~100 nM) and Eu-SA (final concentration ~2 nM).[4]

-

Add 10 µL of the peptide/Eu-SA mix to each well.[4]

-

Incubate the plate for 2 hours at room temperature, protected from light.[4]

-

Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of acceptor (665 nm) to donor (620 nm) fluorescence and plot against compound concentration to determine the IC50 value.

Cellular BCL6 Degradation Assay (DC50 Determination)

This assay quantifies the concentration of this compound required to induce 50% degradation of endogenous BCL6 in cells.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, HT).

-

Cell culture medium and supplements.

-

This compound.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[1]

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies: anti-BCL6 and anti-loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed cells in multi-well plates and allow them to adhere or stabilize overnight.

-

Treat cells with a serial dilution of this compound for a defined period (e.g., 24 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatants using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BCL6 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis to quantify BCL6 protein levels relative to the loading control.

-

Plot the percentage of remaining BCL6 against compound concentration to determine the DC50 value.

Antiproliferation Assay (GI50 Determination)

This assay measures the concentration of this compound that inhibits cell growth by 50%.

Materials:

-

DLBCL cell lines.

-

Opaque-walled 96-well or 384-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Seed cells at an appropriate density in opaque-walled multi-well plates.

-

Allow cells to acclimate for 24 hours.

-

Treat cells with a serial dilution of this compound.

-

Incubate for an extended period, as specified (e.g., 14 days for this compound).[3]

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Plot the percentage of viable cells against compound concentration to determine the GI50 value.

Signaling Pathways and Experimental Workflows

BCL6 Downstream Signaling Pathway

Degradation of BCL6 by this compound leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.

Caption: Downstream effects of this compound-mediated BCL6 degradation.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a DLBCL xenograft model.

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of BCL6 and a potential starting point for the development of novel therapeutics for BCL6-driven malignancies. Its mechanism as a molecular glue degrader offers a distinct advantage over simple inhibition by leading to the complete removal of the target protein. The data and protocols presented in this guide provide a framework for the further investigation and application of this compound in cancer research and drug discovery.

References

- 1. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]

CCT373566: A Technical Whitepaper on the Potent BCL6 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] As a key oncogenic driver in lymphoid malignancies, BCL6 is a prime therapeutic target.[3][4][5] this compound induces the degradation of BCL6, leading to potent anti-proliferative activity in BCL6-dependent cancer cell lines and demonstrating tumor growth reduction in preclinical xenograft models.[1][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor essential for the formation of germinal centers and the development of B-cells.[4] Its dysregulation is a hallmark of several lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[5] BCL6 exerts its oncogenic effects by repressing genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, the targeted degradation of BCL6 presents a promising therapeutic strategy.

This compound emerged from the optimization of a benzimidazolone molecular glue-type degrader, CCT369260.[3] It is a highly potent compound that induces the degradation of BCL6, offering a potential advantage over traditional small molecule inhibitors that only block the protein's function.[4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₉ClF₂N₆O₃ | [6] |

| Molecular Weight | 547.00 g/mol | [6] |

| CAS Number | 2378853-66-6 | [6] |

| Appearance | Solid powder | [6] |

Mechanism of Action

This compound functions as a "molecular glue," inducing the proximity and interaction between BCL6 and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of BCL6, marking it for degradation by the proteasome. The degradation of BCL6 relieves the repression of its target genes, ultimately leading to anti-proliferative effects in BCL6-dependent cancer cells. While the specific E3 ligase has not been explicitly named in the provided search results, the "molecular glue" mechanism is a well-established mode of action for this class of degraders.

Quantitative Data

In Vitro Potency

| Assay | Cell Line | Value | Reference |

| BCL6 TR-FRET IC₅₀ | - | 2.2 nM | [1][2][7] |

| Cellular BCL6 Degradation DC₅₀ | OCI-Ly1 | 0.7 nM | [7] |

| Cellular BCL6 Degradation DC₅₀ | Karpas 422 | 1.0 nM (85% Dₘₐₓ) | [4] |

| GI₅₀ | OCI-Ly1 | 2.1 nM | [4] |

| GI₅₀ | Karpas 422 | 1.4 nM | [4] |

| GI₅₀ | HT | 8.0 nM | [4] |

| GI₅₀ | SU-DHL-4 | 12.5 nM | [4] |

| GI₅₀ | OCI-Ly3 (BCL6 low) | 1900 nM | [4] |

Pharmacokinetics (in female Balb/C mice)

| Parameter | Route | Dose | Value | Reference |

| Bioavailability (F) | p.o. | 5 mg/kg | 44% | [1] |

| Clearance (CL) | i.v. | 1 mg/kg | 5.7 mL/min/kg | [1] |

Experimental Protocols

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is adapted from a general BCL6 TR-FRET assay described in the public domain and is intended to determine the IC₅₀ of this compound.

Materials:

-

Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.

-

Assay Buffer B: Buffer A + 1 mM Glutathione or 0.5 mM DTT (freshly prepared).

-

Assay Buffer C: Buffer B + 0.03% BSA (freshly prepared).

-

BCL6-avitag-Biotin protein.

-

BCoR-Cy5 peptide.

-

Europium-labeled Streptavidin (Eu-SA).

-

This compound compound.

-

384-well black, low-volume microplates.

-

Envision plate reader or equivalent TR-FRET capable reader.

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a 3-fold serial dilution in DMSO to create a concentration gradient.

-

Create an intermediate dilution plate by transferring 5 µL of each compound concentration to 45 µL of Assay Buffer C (10% DMSO).

-

-

Assay Plate Preparation:

-

Spot 1.5 µL of the intermediate compound dilutions into duplicate wells of a 384-well plate.

-

Add 3.5 µL of BCL6-avitag-Biotin protein solution (final concentration ~8.5 nM) to each well.

-

Mix briefly, centrifuge the plate, and incubate for 30 minutes at room temperature.

-

-

Detection Reagent Addition:

-

Prepare a 1:1 mixture of BCoR-Cy5 peptide (final concentration ~300 nM) and Eu-SA (final concentration ~6 nM).

-

Add 10 µL of this mixture to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Read the plate on an Envision plate reader, measuring the emissions at 615 nm and 665 nm after excitation at 337 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm/615 nm).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular BCL6 Degradation Assay (Meso Scale Discovery - MSD)

This protocol outlines a general procedure for quantifying BCL6 protein levels in cell lysates following treatment with this compound.

Materials:

-

OCI-Ly1 or Karpas 422 cells.

-

This compound.

-

Cell culture medium and supplements.

-

Lysis buffer.

-

MSD BCL6 assay plate.

-

Detection antibody (e.g., SULFO-TAG labeled anti-BCL6 antibody).

-

MSD Read Buffer T.

-

MSD instrument.

Procedure:

-

Cell Treatment:

-

Seed OCI-Ly1 or Karpas 422 cells in appropriate culture plates.

-

Treat cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Harvest the cells and wash with PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

MSD Assay:

-

Add blocking solution to the MSD plate and incubate.

-

Wash the plate.

-

Add cell lysates (normalized for total protein) to the wells and incubate.

-

Wash the plate.

-

Add the SULFO-TAG labeled detection antibody and incubate.

-

Wash the plate.

-

Add MSD Read Buffer T to each well.

-

-

Data Acquisition and Analysis:

-

Read the plate on an MSD instrument.

-

Normalize the BCL6 signal to a housekeeping protein or total protein.

-

Plot the normalized BCL6 levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a DLBCL xenograft model.

Materials:

-

OCI-Ly1 or HT human DLBCL cells.[4]

-

Female SCID (Severe Combined Immunodeficiency) mice.[4]

-

This compound.

-

Vehicle solution (e.g., corn oil with a small percentage of DMSO).[2]

-

Matrigel (optional).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of OCI-Ly1 or HT cells (e.g., 1 x 10⁷ cells) in a suitable medium (with or without Matrigel) into the flank of female SCID mice.[4]

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

-

Dosing:

-

Administer this compound orally (p.o.) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., once or twice daily).[1]

-

Administer the vehicle solution to the control group.

-

-

Monitoring:

-

Monitor tumor volume and body weight regularly throughout the study.

-

Observe the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., due to tumor burden in the control group reaching the endpoint), euthanize the animals.

-

Excise the tumors, weigh them, and, if required, process them for pharmacodynamic analysis (e.g., Western blotting for BCL6 levels).

-

Compare the tumor growth inhibition between the treated and vehicle groups.

-

Synthesis Overview

This compound was developed through the optimization of a previously reported benzimidazolone molecular glue-type degrader, CCT369260.[3] The synthesis of this compound is based on a tricyclic quinolinone scaffold.[4] The final step in the synthesis of related tricyclic quinolinone analogs involves a nucleophilic aromatic substitution (SNAr) reaction.[2] This reaction typically involves the coupling of an amine-containing fragment to a di- or tri-substituted pyrimidine core.

Conclusion

This compound is a highly potent, orally bioavailable BCL6 molecular glue degrader with significant anti-proliferative activity in preclinical models of B-cell lymphomas. Its ability to induce the degradation of BCL6 offers a compelling therapeutic strategy for cancers driven by this oncogene. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working on targeted protein degradation and novel cancer therapeutics. Further investigation into the clinical potential of this compound and similar BCL6 degraders is warranted.

References

- 1. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - figshare - Figshare [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and Development of CCT373566: A Potent BCL6 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). This technical guide details the discovery, development, and preclinical evaluation of this compound, providing a comprehensive overview of its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. This compound emerged from the optimization of a predecessor compound, CCT369260, exhibiting improved binding affinity to the BCL6 BTB domain and enhanced pharmacokinetic properties, leading to sustained in vivo target degradation. While demonstrating potent antiproliferative effects in BCL6-dependent cancer cell lines, its in vivo antitumor efficacy was found to be modest, highlighting the complexities of translating potent in vitro degradation to robust tumor regression.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers and the maturation of B-cells.[1] Its deregulation and sustained expression are key oncogenic drivers in a significant portion of diffuse large B-cell lymphomas (DLBCL), making it a compelling therapeutic target.[1] The primary strategy for inhibiting BCL6 has been the disruption of the protein-protein interaction (PPI) between its BTB domain and corepressors.[1] The serendipitous discovery that certain small molecule inhibitors of the BTB domain could induce the proteasomal degradation of BCL6 opened a new avenue for therapeutic intervention.[1] This led to the development of "molecular glue" degraders, which function by inducing the polymerization of BCL6, thereby marking it for degradation.[1]

This compound was developed through the optimization of an earlier benzimidazolone-based BCL6 degrader, CCT369260.[1][2] While CCT369260 was capable of in vivo BCL6 degradation, its utility was limited by high clearance and modest bioavailability.[1][2] The development of this compound focused on improving these pharmacokinetic properties while enhancing the intrinsic degradation potency.[2]

Mechanism of Action

This compound acts as a molecular glue, inducing the proteasomal degradation of BCL6.[1][2] The proposed mechanism involves the binding of this compound to the BTB domain of BCL6, which in turn promotes the polymerization of the BCL6 protein.[1] This polymerization is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.

Figure 1: Proposed mechanism of this compound-induced BCL6 degradation.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through various assays to determine its binding affinity, degradation potency, and antiproliferative effects.

Biochemical and Cellular Potency

This compound demonstrated high potency in both biochemical and cellular assays. The IC50 value, representing the concentration required to inhibit 50% of BCL6 binding in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, was determined to be 2.2 nM.[3] The cellular degradation potency (DC50), the concentration required to degrade 50% of BCL6 in OCI-Ly1 cells, was even more potent at 0.7 nM.[3]

| Parameter | This compound | CCT369260 (Predecessor) | Reference |

| BCL6 TR-FRET IC50 (nM) | 2.2 | 523 | [3][4] |

| MSD Degrader Assay [OCI-Ly1] DC50 (nM) | 0.7 | 54 | [3][4] |

| Dmax (%) | 96 | 100 | [4] |

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated in a panel of BCL6-dependent and BCL6-low expressing DLBCL cell lines using a 14-day CellTiter-Glo® assay. This compound exhibited potent growth inhibition in BCL6-dependent cell lines.

| Cell Line | GI50 (nM) | BCL6 Dependence | Reference |

| HT | 8.0 | High | [5] |

| Karpas 422 | 1.4 | High | [5] |

| SU-DHL-4 | 12.5 | High | [5] |

| OCI-Ly1 | 2.1 | High | [5] |

| OCI-Ly3 | 1900 | Low | [5] |

In Vivo Pharmacology

The in vivo properties of this compound were characterized through pharmacokinetic, pharmacodynamic, and efficacy studies in mice.

Pharmacokinetics

Pharmacokinetic studies were conducted in female BALB/c mice. This compound demonstrated moderate oral bioavailability and low in vivo clearance, a significant improvement over its predecessor.

| Parameter | This compound | CCT369260 (Predecessor) | Reference |

| Dose (i.v., mg/kg) | 1 | - | [5] |

| Dose (p.o., mg/kg) | 5 | - | [5] |

| Bioavailability (F, %) | 44 | 54 | [4][5] |

| Clearance (CL, mL/min/kg) | 5.7 | 19.8 | [4][5] |

| Unbound Clearance (CLu, mL/min/kg) | 4670 | 46731 | [4] |

| Half-life (t1/2, h) | 1.15 | 1.4 | [4] |

| Volume of Distribution (Vss, L/kg) | 0.47 | 2.1 | [4] |

| Mouse Plasma Protein Binding (%) | 99.88 | 99.96 | [4] |

Pharmacodynamics and Efficacy

A PK/PD study in female SCID mice bearing OCI-Ly1 xenografts demonstrated that a single oral dose of 50 mg/kg this compound resulted in sustained BCL6 degradation in tumors for at least 24 hours.[4]

An efficacy study was conducted in female SCID mice with established HT DLBCL xenografts. This compound was administered orally at 50 mg/kg, twice daily, for 22 days.[5] Despite the potent in vitro activity and sustained in vivo target engagement, this compound demonstrated only a modest reduction in tumor growth compared to the vehicle control group.[5]

Experimental Protocols

BCL6 TR-FRET Assay

This assay measures the binding affinity of compounds to the BCL6 BTB domain.

-

Principle: A terbium-labeled anti-GST antibody (donor) binds to a GST-tagged BCL6 BTB domain, and a fluorescently labeled corepressor peptide (acceptor) binds to the BTB domain. Proximity of the donor and acceptor results in a FRET signal. Compounds that bind to the BTB domain displace the fluorescent peptide, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Add GST-BCL6, anti-GST-Tb, and the fluorescent peptide to assay wells.

-

Add serial dilutions of this compound or control compounds.

-

Incubate at room temperature.

-

Read the TR-FRET signal on a compatible plate reader.

-

Calculate IC50 values from the dose-response curve.

-

Figure 2: Workflow for the BCL6 TR-FRET assay.

MSD BCL6 Degradation Assay

This assay quantifies the cellular degradation of BCL6.

-

Principle: This is a sandwich immunoassay using Meso Scale Discovery (MSD) technology. Cells are treated with the compound, and the remaining BCL6 protein in the cell lysate is captured by an antibody coated on the MSD plate and detected with a second, labeled antibody.

-

Protocol Outline:

-

Plate OCI-Ly1 cells and treat with a dilution series of this compound for a specified time.

-

Lyse the cells and transfer lysates to the MSD plate.

-

Incubate to allow BCL6 capture.

-

Wash and add the detection antibody.

-

Add read buffer and measure the electrochemiluminescence signal.

-

Calculate DC50 and Dmax values.

-

Cell Proliferation (CellTiter-Glo®) Assay

This assay measures cell viability as an indicator of antiproliferative activity.

-

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Protocol Outline:

-

Seed DLBCL cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound for 14 days.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce lysis.

-

Incubate for 10 minutes to stabilize the signal.

-

Measure luminescence using a plate reader.

-

Calculate GI50 values from the dose-response curve.

-

In Vivo Xenograft Studies

-

Animal Model: Female severe combined immunodeficient (SCID) mice were used.

-

Cell Lines: HT or OCI-Ly1 human DLBCL cells were used to establish subcutaneous xenografts.

-

Tumor Implantation: 1 x 10^7 (HT) or 1.5 x 10^7 (OCI-Ly1) cells were injected subcutaneously into the flank of the mice.[4][5]

-

Treatment: When tumors reached a volume of approximately 0.5-0.8 cm³, mice were randomized into treatment and vehicle control groups. This compound was formulated for oral administration and dosed at 50 mg/kg twice daily.[4][5]

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint: At the end of the study (e.g., 22 days for the efficacy study), tumors were excised for pharmacodynamic analysis of BCL6 levels.[5]

Figure 3: General workflow for in vivo xenograft studies.

Conclusion

This compound represents a significant advancement in the development of BCL6 degraders, demonstrating high potency and favorable pharmacokinetic properties. Its discovery and development have provided valuable insights into the structure-activity relationships governing BCL6 degradation. While the modest in vivo efficacy observed with this compound underscores the challenges in translating potent molecular degradation into robust clinical responses, it remains an important chemical probe for further investigation of BCL6 biology and the development of next-generation BCL6-targeting therapeutics. The detailed experimental data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

CCT373566: A Potent and Selective Chemical Probe for BCL6 Degradation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the adaptive immune response.[1] Dysregulation of BCL6 activity is a key driver in several lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][2] CCT373566 is a potent, selective, and orally bioavailable small molecule that functions as a chemical probe for BCL6.[1][3] Unlike traditional inhibitors that block protein function, this compound is a "molecular glue" degrader that induces the proteasomal degradation of BCL6.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as a molecular glue, inducing the polymerization of BCL6.[4] This polymerization event is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the BCL6 protein.[5][6] This degradation mechanism offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, preventing any non-canonical or scaffolding functions of BCL6. The degradation is highly specific, with proteomic studies showing selective reduction of BCL6 levels upon treatment with similar degrader molecules.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Biochemical and Cellular Activity of this compound [2][3]

| Assay Type | Parameter | Value (nM) | Cell Line/System |

| Biochemical Assay | |||

| TR-FRET | IC50 | 2.2 | BCL6 BTB domain |

| Cellular Assays | |||

| MSD Degrader Assay | DC50 | 0.7 | OCI-Ly1 |

| Dmax | >90% | OCI-Ly1 | |

| Cell Proliferation (GI50) | 1.4 | Karpas 422 | |

| 8.0 | HT | ||

| 12.5 | SU-DHL-4 | ||

| >1000 | OCI-Ly3 (BCL6-low) |

Table 2: In Vivo Pharmacokinetics of this compound in Mice [2]

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Oral (p.o.) | 50 | 1230 | 2 | 8610 | 44 |

| Intravenous (i.v.) | 10 | 2800 | 0.08 | 3940 | - |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a peptide from the BCL6 co-repressor (BCOR).

Materials:

-

Recombinant human BCL6 BTB domain (amino acids 1-129) with a biotin tag

-

Cy5-labeled BCOR peptide

-

Europium-labeled streptavidin (donor fluorophore)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to a 2X final concentration.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Prepare a master mix containing biotinylated BCL6 BTB domain (final concentration 5 nM) and Cy5-BCOR peptide (final concentration 100 nM) in Assay Buffer.

-

Add 5 µL of the BCL6/BCOR master mix to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Prepare a solution of Europium-labeled streptavidin (final concentration 2.5 nM) in Assay Buffer.

-

Add 10 µL of the Europium-streptavidin solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Cy5).

-

The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Meso Scale Discovery (MSD) BCL6 Degradation Assay

This immunoassay quantifies the levels of endogenous BCL6 protein in cells following treatment with this compound.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1)

-

This compound

-

MSD Human BCL6 Assay Kit

-

MSD Read Buffer T

-

MSD Sector Imager

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

Procedure:

-

Seed DLBCL cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells by adding lysis buffer and incubate on ice for 20 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Follow the manufacturer's protocol for the MSD Human BCL6 Assay Kit. Briefly, add the normalized cell lysates to the pre-coated MSD plate.

-

Incubate, wash, and add the detection antibody.

-

Add MSD Read Buffer T and immediately read the plate on an MSD Sector Imager.

-

The amount of BCL6 is proportional to the electrochemiluminescence signal. DC50 (concentration at 50% maximal degradation) and Dmax (maximal degradation) values are calculated by plotting the BCL6 signal against the logarithm of the compound concentration.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.[7][8][9]

Materials:

-

DLBCL cell lines

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for the desired duration (e.g., 72 hours).

-

Equilibrate the plates to room temperature for 30 minutes.[8]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[8][9]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[8][9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the compound concentration.

In Vivo Xenograft Model

This protocol describes the establishment of a DLBCL xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Severe combined immunodeficient (SCID) mice

-

DLBCL cell line (e.g., OCI-Ly1)

-

Matrigel

-

This compound formulated for oral gavage

-

Calipers

Procedure:

-

Harvest DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily).

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm BCL6 degradation).

Visualizations

BCL6 Transcriptional Repression Pathway

BCL6 functions as a transcriptional repressor by recruiting co-repressor complexes to the promoter regions of its target genes. This leads to chromatin condensation and suppression of gene expression. Key downstream targets of BCL6 include genes involved in cell cycle control, DNA damage response, and differentiation.[10][11][12]

Caption: BCL6 transcriptional repression and this compound-mediated degradation.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and mechanism of action, followed by in vivo studies to assess its efficacy.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biology of BCL6. Its potent and selective degradation of BCL6 provides a powerful tool to investigate the consequences of BCL6 removal in various cellular and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of BCL6-dependent processes and for the development of novel therapeutics targeting this key oncoprotein.

References

- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of CCT373566 Activity: A Molecular Glue for BCL6 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT373566 is a potent and orally active small molecule that has emerged as a significant tool for probing the function of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] It functions as a "molecular glue"-type degrader, inducing the proteasomal degradation of BCL6, a transcriptional repressor frequently deregulated in lymphoid malignancies.[1][4] This technical guide delves into the structural basis of this compound's activity, its mechanism of action, and the key experimental findings that underpin our understanding of this compound.

Mechanism of Action: Inducing BCL6 Degradation

This compound exerts its effects by directly binding to the BTB domain of BCL6.[1][5] This binding event is proposed to induce a conformational change or expose a surface on BCL6 that leads to its polyubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of BCL6 alleviates its repressive effect on genes involved in cell cycle control, apoptosis, and differentiation, thereby inhibiting the proliferation of BCL6-dependent cancer cells.[1]

The degradation mechanism is highly specific and exhibits a sharp structure-activity relationship (SAR), where subtle stereochemical changes in the this compound molecule can abolish its degradation-inducing activity.[1][4] This highlights the precise nature of the interaction required to trigger the degradation cascade.

Structural Basis of Interaction

X-ray crystallography studies have been pivotal in elucidating the precise binding mode of this compound to the BCL6 BTB domain.[1][5][6]

Binding Site: this compound binds within a pocket at the interface of the BCL6 BTB dimer.[1][5][6]

Key Interactions:

-

The tricyclic quinolinone core of this compound is largely buried within the binding pocket.[1][5]

-

A chloropyrimidine moiety is clamped between Tyr58 and Asn21 of BCL6, engaging in a π-π interaction with Tyr58.[1][6]

-

Hydrogen bonds are formed with Met51, Ala52, and Glu115.[1][6]

-

A terminal 7-membered ring occupies a sub-pocket defined by residues His14, Asp17, Val18, and Cys53.[1][6]

-

Crucially, the piperidine group , which is essential for degradation, is exposed to the solvent.[1][5] The specific stereochemistry of the hydroxyl and methyl groups on this piperidine ring is critical for activity, with the hydroxyl group forming a hydrogen bond with a nearby water molecule, potentially restricting the piperidine's conformation.[1][6]

The binding of this compound is believed to promote the polymerization of BCL6, a process linked to its subsequent degradation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCL6 signaling pathway targeted by this compound and a general workflow for its characterization.

Caption: BCL6 signaling pathway and the mechanism of this compound-induced degradation.

Caption: A general experimental workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its predecessor, CCT369260.

Table 1: In Vitro Activity of BCL6 Degraders

| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 DC50 (nM) | Free DC50 (nM) |

| This compound | 2.2 | 0.7 | Not explicitly stated, but >13-fold more potent than CCT369260 |

| CCT369260 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Data compiled from multiple sources.[2][5][7] The free DC50 is calculated using the fraction unbound in the assay medium.

Table 2: Antiproliferative Activity (GI50, nM) in DLBCL Cell Lines

| Cell Line | This compound | CCT373567 (non-degrading isomer) |

| HT | 1.4 | - |

| Karpas 422 | 12.5 | - |

| SU-DHL-4 | - | - |

| OCI-Ly1 | Potent | Modest |

| OCI-Ly3 (BCL6 low) | Inactive | - |

Data extracted from multiple sources.[5][7] A dash (-) indicates data was not provided in the search results.

Table 3: In Vivo Pharmacokinetic Parameters in Mice

| Compound | Dosing | Bioavailability (%) | Clearance (mL/min/kg) |

| This compound | 1 mg/kg i.v. & 5 mg/kg p.o. | 44 | 5.7 |

Data from in vivo studies in Balb/C mice.[5]

Key Experimental Protocols

Detailed experimental protocols are often found in the supplementary information of the primary research articles. Below is a summary of the methodologies employed in the characterization of this compound.

1. BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

-

Purpose: To determine the binding affinity (IC50) of compounds to the BCL6 BTB domain.

-

General Protocol: This assay typically involves incubating the BCL6 protein (often tagged with a donor fluorophore like terbium) with a fluorescently labeled peptide derived from a BCL6 co-repressor (the acceptor). Binding of the peptide to BCL6 brings the donor and acceptor into proximity, resulting in a FRET signal. Test compounds that inhibit this interaction will reduce the FRET signal. The concentration of the compound that inhibits 50% of the signal is the IC50.

2. Cellular BCL6 Degradation Assay

-

Purpose: To measure the ability of a compound to induce the degradation of BCL6 in cells (DC50).

-

General Protocol:

-

Culture BCL6-dependent cell lines (e.g., OCI-Ly1, HT).

-

Treat cells with a concentration range of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the amount of BCL6 protein. This can be done by Western blotting, where BCL6 levels are normalized to a loading control (e.g., GAPDH), or by a more quantitative method like capillary electrophoresis.[1]

-

The DC50 is the concentration of the compound that results in a 50% reduction in BCL6 protein levels.

-

3. X-ray Crystallography

-

Purpose: To determine the three-dimensional structure of this compound in complex with the BCL6 BTB domain.

-

General Protocol:

-

Express and purify the BCL6 BTB domain protein.

-

Co-crystallize the protein with this compound. This involves screening various conditions (e.g., pH, temperature, precipitating agents) to obtain high-quality crystals.

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure to visualize the binding mode of this compound. The PDB ID for the this compound-BCL6 structure is 7QK0.[5][6]

-

4. In Vivo Xenograft Studies

-

Purpose: To evaluate the pharmacokinetic properties, pharmacodynamic effects, and anti-tumor efficacy of this compound in a living organism.

-

General Protocol:

-

Establish tumor xenografts by subcutaneously injecting human DLBCL cells (e.g., OCI-Ly1 or HT) into immunocompromised mice (e.g., SCID mice).[5]

-

Once tumors reach a certain size, treat the mice with this compound (e.g., by oral gavage) or a vehicle control.[5]

-

For pharmacokinetic (PK) studies, collect blood samples at various time points after dosing to measure drug concentration.[5]

-

For pharmacodynamic (PD) studies, collect tumor tissue to measure BCL6 protein levels.[5]

-

For efficacy studies, monitor tumor volume over time.[5] All animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.[5]

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies against BCL6-driven malignancies. Its unique mechanism as a molecular glue degrader, elucidated through detailed structural and functional studies, provides a powerful tool for cancer research and a promising scaffold for the development of novel therapeutics. The sharp SAR and specific stereochemical requirements for its activity underscore the precision of this therapeutic modality. Further optimization of its in vivo efficacy remains an area of active investigation.[3][5]

References

- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]

The Molecular Glue CCT373566: A Technical Guide to its Effect on BCL6 and its Corepressors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 6 (BCL6) protein is a crucial transcriptional repressor involved in the regulation of the germinal center reaction and is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[1] Its function is mediated through the recruitment of corepressor complexes, including SMRT (NCOR2), NCOR1, and BCOR, to its BTB domain, leading to the repression of genes involved in cell cycle control, differentiation, and apoptosis.[1] CCT373566 has emerged as a potent and orally active molecular glue degrader of BCL6, offering a promising therapeutic strategy for BCL6-dependent malignancies.[2][3] This technical guide provides an in-depth analysis of the effects of this compound on BCL6 and its corepressors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: BCL6 Degradation

This compound functions as a molecular glue, inducing the degradation of the BCL6 protein.[3] This is a distinct mechanism from traditional small molecule inhibitors that aim to block the protein-protein interaction between BCL6 and its corepressors. By promoting the degradation of BCL6, this compound effectively eliminates the scaffold necessary for the recruitment of corepressor complexes, thereby abrogating BCL6-mediated transcriptional repression. The effect on BCL6 corepressors is therefore an indirect consequence of BCL6 depletion.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay | Source |

| BCL6 Degradation (DC50) | |||

| OCI-Ly1 cells | 0.7 nM | Cellular BCL6 Degradation Assay | [4] |

| Binding Affinity (IC50) | |||

| BCL6 BTB Domain | 2.2 nM | TR-FRET Assay | [2][5] |

| Anti-proliferative Activity (GI50) | |||

| HT cells | 8.0 nM | 14-day Proliferation Assay | [1][6] |

| Karpas 422 cells | 1.4 nM | 14-day Proliferation Assay | [1] |

| SU-DHL-4 cells | 12.5 nM | 14-day Proliferation Assay | [1] |

| OCI-Ly1 cells | 2.1 nM | 14-day Proliferation Assay | [1] |

| OCI-Ly3 cells (BCL6-low) | 1900 nM | 14-day Proliferation Assay | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BCL6 Binding

This assay quantitatively measures the binding affinity of this compound to the BCL6 BTB domain by detecting the disruption of the interaction between a fluorescently labeled corepressor peptide and the BCL6 protein.

Materials:

-

Recombinant human BCL6 BTB domain (residues 32-129) with an N-terminal His-tag.

-

Biotinylated SMRT peptide (biotin-Ahx-LPQLSPPAADL).

-

Europium-labeled streptavidin (donor fluorophore).

-

APC-labeled anti-His antibody (acceptor fluorophore).

-

Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

This compound serially diluted in DMSO.

Protocol:

-

Prepare a mix of BCL6 BTB domain and biotinylated SMRT peptide in assay buffer.

-

Add this compound at various concentrations to the wells of a 384-well plate.

-

Add the BCL6/SMRT peptide mix to the wells.

-

Incubate for 60 minutes at room temperature.

-

Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-His antibody in assay buffer.

-

Add the detection mix to the wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the concentration of this compound to determine the IC50 value.

Cellular BCL6 Degradation Assay (Meso Scale Discovery - MSD)

This immunoassay-based method quantifies the levels of endogenous BCL6 protein in cells following treatment with this compound.

Materials:

-

OCI-Ly1 cells.

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound serially diluted in DMSO.

-

MSD Human BCL6 Assay Kit.

-

Lysis buffer (provided with the MSD kit).

-

Protease and phosphatase inhibitors.

Protocol:

-

Seed OCI-Ly1 cells in a 96-well plate and incubate overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells using the provided lysis buffer supplemented with protease and phosphatase inhibitors.

-

Transfer the cell lysates to the MSD BCL6 assay plate, which is pre-coated with a capture antibody.

-

Incubate for 2 hours at room temperature with shaking.

-

Wash the plate according to the manufacturer's instructions.

-

Add the detection antibody (SULFO-TAG labeled) and incubate for 1 hour at room temperature with shaking.

-

Wash the plate.

-

Add MSD Read Buffer T and read the plate on an MSD instrument.

-

The resulting electrochemiluminescence signal is proportional to the amount of BCL6 protein. Plot the signal against the concentration of this compound to determine the DC50 value.

Visualizations

BCL6 Signaling Pathway and Corepressor Recruitment

Caption: BCL6 dimer recruits corepressors and HDACs to repress gene transcription.

This compound Mechanism of Action: BCL6 Degradation

Caption: this compound induces the proteasomal degradation of BCL6 protein.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for determining this compound binding affinity using TR-FRET.

Experimental Workflow: Cellular BCL6 Degradation Assay

Caption: Workflow for quantifying this compound-induced BCL6 degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [repository.icr.ac.uk]

- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. files.core.ac.uk [files.core.ac.uk]

CCT373566: A Molecular Glue for Targeted Degradation of the Transcriptional Repressor BCL6

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT373566 is a potent and orally bioavailable small molecule that operates as a molecular glue-type degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a key transcriptional repressor implicated in the pathogenesis of certain lymphoid malignancies, making it a compelling therapeutic target.[3][4] this compound represents a significant advancement in the chemical toolbox for probing BCL6 biology and for the potential development of novel cancer therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Mechanism: Transcriptional Repression via BCL6 Degradation

This compound functions by inducing the targeted degradation of the BCL6 protein.[3][4] This is achieved through a novel mechanism of action wherein the molecule induces the polymerization of BCL6 homodimers into higher-order filaments.[1][3] These drug-induced filaments are subsequently recognized and ubiquitinated by the E3 ligase SIAH1, marking them for proteasomal degradation.[1][3] The degradation of BCL6 alleviates its repressive effect on target genes, leading to the activation of pathways involved in cell cycle arrest and apoptosis.[5]

Signaling Pathway of this compound-Induced BCL6 Degradation

Caption: this compound-induced BCL6 degradation pathway.

Quantitative Performance Data

This compound has demonstrated potent activity in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| TR-FRET | IC50 | 2.2 nM | Biochemical Assay | [1][2] |

| MSD Degrader Assay | DC50 | 0.7 nM | OCI-Ly1 | [1] |

| MSD Degrader Assay | Dmax | 92% | OCI-Ly1 | [1] |

| MSD Degrader Assay | DC50 | 1.0 nM | Karpas 422 | [1] |

| MSD Degrader Assay | Dmax | 85% | Karpas 422 | [1] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | GI50 (nM) | BCL6 Dependence | Reference |

| OCI-Ly1 | 2.1 | Dependent | [1] |

| Karpas 422 | 1.4 | Dependent | [1] |

| HT | 8.0 | Dependent | [1] |

| SU-DHL-4 | 12.5 | Dependent | [1] |

| OCI-Ly3 | 1900 | Low Expression | [1] |

GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Animal Model | Dosing | Reference |

| Oral Bioavailability | 44% | Balb/C Mice | 5 mg/kg p.o. | [1] |

| In Vivo Clearance (CL) | 5.7 mL/min/kg | Balb/C Mice | 1 mg/kg i.v. | [1] |

| Tumor Growth Inhibition (T/C) | 0.6 | HT DLBCL Xenograft | 50 mg/kg p.o. BID for 22 days | [1] |

T/C: Treatment vs. Control tumor volume ratio.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding affinity of this compound to the BCL6 BTB domain.

Materials:

-

Recombinant human BCL6 BTB domain protein

-

Biotinylated BCL6 co-repressor peptide

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the BCL6 BTB domain protein, biotinylated co-repressor peptide, and the this compound dilution series.

-

Incubate at room temperature for 60 minutes.

-

Add the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration to determine the IC50 value.

Cellular BCL6 Degradation Assay (MSD)

This electrochemiluminescence-based assay quantifies the degradation of endogenous BCL6 in cells following treatment with this compound.

Materials:

-

BCL6-dependent lymphoma cell lines (e.g., OCI-Ly1, Karpas 422)

-

This compound

-

Cell culture medium and supplements

-

MSD plates with anti-BCL6 capture antibody

-

SULFO-TAG labeled anti-BCL6 detection antibody

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

MSD reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and transfer the lysate to the MSD plate pre-coated with the capture antibody.

-

Incubate for 2 hours at room temperature with shaking.

-

Wash the plate and add the SULFO-TAG labeled detection antibody.

-

Incubate for 1 hour at room temperature with shaking.

-

Wash the plate and add MSD read buffer.

-

Read the plate on an MSD instrument.

-

Normalize the signal to total protein concentration and plot against compound concentration to determine DC50 and Dmax values.

Cell Proliferation (GI50) Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Lymphoma cell lines (e.g., OCI-Ly1, Karpas 422, HT, SU-DHL-4, OCI-Ly3)

-

This compound

-

Cell culture medium and supplements

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells at a low density in a 96-well plate.

-

Treat cells with a serial dilution of this compound.

-

Incubate for an extended period (e.g., 14 days for lymphoma cell lines).[1]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Plot the luminescent signal against the compound concentration to determine the GI50 value.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of lymphoma.

Materials:

-

Female SCID mice

-

HT or OCI-Ly1 lymphoma cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of lymphoma cells (e.g., 1 x 10^7 HT cells or 1.5 x 10^7 OCI-Ly1 cells) into the flank of each mouse.[1][6]

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a specified volume (e.g., 0.5-0.8 cm³), randomize the mice into treatment and vehicle control groups.[1][6]

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally (p.o.) twice daily (BID).[1]

-

Measure tumor volume and body weight at regular intervals throughout the study.

-

At the end of the study (e.g., 22 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).[1]

-

Calculate the tumor growth inhibition (T/C ratio).

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of BCL6 and a promising lead compound for the development of novel therapeutics for BCL6-driven malignancies. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it a compelling molecule for further investigation. The experimental protocols provided herein offer a framework for researchers to utilize this compound in their own studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CCT373566 in DLBCL Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT373566 is a potent and selective molecular glue degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] BCL6 is a transcriptional repressor that acts as an oncogenic driver in lymphoid malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1][3] By inducing the degradation of BCL6, this compound offers a promising therapeutic strategy for BCL6-dependent cancers.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound in DLBCL cell lines, covering cell culture, viability assays, and protein degradation analysis.

Mechanism of Action

This compound functions as a "molecular glue," inducing the proteasomal degradation of BCL6.[1] BCL6 is a key transcriptional repressor crucial for the formation of germinal centers (GCs) and is frequently deregulated in DLBCL.[1][3] It represses genes involved in cell cycle control, DNA damage response, and apoptosis, thereby promoting the proliferation and survival of lymphoma cells.[1][3] this compound binds to the BTB domain of BCL6, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This depletion of BCL6 reactivates the expression of its target genes, resulting in anti-proliferative effects and apoptosis in BCL6-dependent DLBCL cells.

Figure 1: Simplified signaling pathway of BCL6 and the mechanism of action of this compound in DLBCL cells.

Quantitative Data

The in vitro efficacy of this compound has been evaluated in various DLBCL cell lines. The following tables summarize the key quantitative data for this compound and its non-degrading stereoisomer, CCT373567.

| Cell Line | Description | GI50 (nM) [this compound] | GI50 (nM) [CCT373567] |

| HT | BCL6-dependent DLBCL | 8.0 | 362 |

| Karpas 422 | BCL6-dependent DLBCL | 1.4 | 38 |

| SU-DHL-4 | BCL6-dependent DLBCL | 12.5 | 820 |

| OCI-Ly1 | BCL6-dependent DLBCL | 2.1 | 83 |

| OCI-Ly3 | BCL6 low-expressing | 1900 | 2145 |

| Data represents the geometric mean of at least three replicates.[3] |

Table 1: Antiproliferative Activity of this compound and CCT373567 in DLBCL Cell Lines.

| Cell Line | DC50 (nM) [this compound] | Dmax (%) [this compound] | DC50 (nM) [CCT373567] |

| OCI-Ly1 | 0.7 | 92% | >2000 |

| Karpas 422 | 1.0 | 85% | >2000 |

| Data represents the geometric mean of at least three replicates.[3] |

Table 2: BCL6 Degradation Activity of this compound and CCT373567 in DLBCL Cell Lines.

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

DLBCL cell lines (e.g., HT, Karpas 422, SU-DHL-4, OCI-Ly1)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture DLBCL cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For suspension cultures, maintain cell densities between 1 x 10⁵ and 2 x 10⁶ cells/mL.

-

Split cultures every 2-3 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cell pellet in fresh medium at the desired seeding density.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.[2]

Cell Viability (Proliferation) Assay

This protocol is based on a typical luminescent cell viability assay (e.g., CellTiter-Glo®).

Materials:

-

DLBCL cells

-

Complete culture medium

-

This compound stock solution

-

96-well opaque-walled plates

-

Luminescent cell viability reagent

-

Luminometer

Protocol:

-

Seed DLBCL cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Add the desired concentrations of this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should typically be ≤ 0.1%.

-

Incubate the plate for the desired treatment period (e.g., 72 hours to 14 days). For a 14-day proliferation assay, media and compound may need to be replenished every 3-4 days.[1][3]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the luminescent cell viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 values (the concentration that inhibits cell growth by 50%) using appropriate software.

BCL6 Degradation Assay (Western Blot)

Materials:

-

DLBCL cells

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BCL6, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed DLBCL cells (e.g., OCI-Ly1, Karpas 422) in 6-well plates at a density of 1-2 x 10⁶ cells/mL.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4, 12, or 24 hours).[1]

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BCL6 antibody (at the manufacturer's recommended dilution, e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the DC50 (the concentration that causes 50% degradation of the target protein).

Experimental Workflow

Figure 2: Experimental workflow for the in vitro evaluation of this compound in DLBCL cell lines.

Troubleshooting

-

Low Solubility of this compound: Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%) to avoid precipitation. Gentle warming and vortexing can aid in dissolving the compound in DMSO.

-

High Background in Viability Assays: Use medium-only wells as a blank control. Ensure complete cell lysis by following the recommended incubation and mixing steps.

-

Inconsistent Western Blot Results: Ensure equal protein loading by performing a protein quantification assay and probing for a reliable loading control. Optimize antibody concentrations and incubation times. Use fresh lysis buffer with protease and phosphatase inhibitors.

Conclusion

This compound is a valuable tool for studying the role of BCL6 in DLBCL and represents a promising therapeutic agent. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other BCL6 degraders. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Studies with CCT373566

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of CCT373566, a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6). This compound operates through a novel mechanism of action, inducing the polymerization of BCL6, which subsequently leads to its ubiquitination by the E3 ligase SIAH1 and proteasomal degradation. This document summarizes key quantitative data from preclinical studies, details experimental protocols for pharmacokinetic, pharmacodynamic, and efficacy studies in mouse models, and provides visualizations of the signaling pathway and experimental workflows.

Introduction

B-cell lymphoma 6 (BCL6) is a key transcriptional repressor and an established oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in tumorigenesis makes it a compelling target for therapeutic intervention. This compound is a novel small molecule that has been developed to induce the degradation of BCL6, offering a distinct therapeutic strategy compared to conventional inhibitors. In vitro, this compound has demonstrated potent antiproliferative activity. Preclinical in vivo studies have been conducted to assess its pharmacokinetic profile, its ability to degrade BCL6 in tumors, and its anti-tumor efficacy.

Mechanism of Action